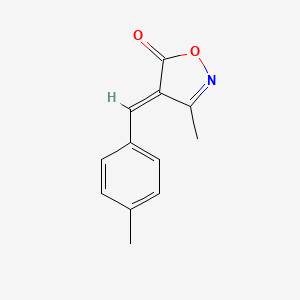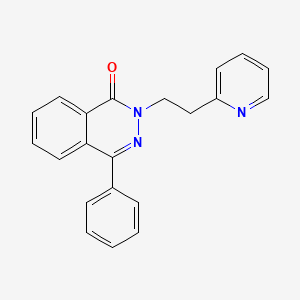![molecular formula C18H18ClN3O2 B5579419 5-(2-chlorophenyl)-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-2-furamide](/img/structure/B5579419.png)
5-(2-chlorophenyl)-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related pyrazole derivatives involves regiospecific reactions that can be complex due to the presence of multiple functional groups. For example, the synthesis of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and its corresponding methyl ester demonstrates the regiospecific nature of such syntheses. Single-crystal X-ray analysis is crucial for unambiguous structure determination in these compounds (Kumarasinghe, Hruby, & Nichol, 2009).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be complex, with the potential for multiple conformations. For instance, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) has been analyzed for its conformations and interactions with the CB1 cannabinoid receptor, demonstrating the complexity of molecular interactions in such compounds (Shim et al., 2002).
Chemical Reactions and Properties
Pyrazole derivatives can undergo various chemical reactions, leading to a range of products with different properties. The synthesis of 7-(Fur-2-yl)-1-methyl-1H-pyrazolo[4,3-g][1,3]benzothiazole involved steps such as N-methylation, reduction, and condensation, showcasing the diversity of reactions possible with such structures (El’chaninov, Aleksandrov, & Stepanov, 2018).
Physical Properties Analysis
The physical properties of pyrazole derivatives can vary widely depending on their molecular structure. For instance, the crystal and molecular structure analysis of specific pyrazole compounds has revealed insights into their hydrogen bond interactions and thermal stability, which are important physical properties (Prabhuswamy et al., 2016).
Chemical Properties Analysis
The chemical properties of pyrazole derivatives, such as reactivity and stability, are influenced by their molecular structure. Studies on compounds like 3-(benzo[d][1,3]dioxol-5-yl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide provide insights into the interactions and stability of these molecules, contributing to our understanding of their chemical properties (Kumara et al., 2018).
Wissenschaftliche Forschungsanwendungen
Microwave Assisted Synthesis and Biological Applications
Compounds with structural similarities have been synthesized using microwave irradiation, which offers advantages like higher yields and environmental friendliness compared to conventional methods. These compounds have been evaluated for their anti-inflammatory and antibacterial activities, indicating potential medical applications (Ravula et al., 2016).
Antioxidant Agent Synthesis and Evaluation
Another study focused on synthesizing novel chalcone derivatives, structurally related to the query compound, showcasing potent antioxidant activities. These findings were supported by molecular docking, ADMET, QSAR, and bioactivity studies, suggesting their utility in combating oxidative stress-related disorders (Prabakaran et al., 2021).
Molecular Docking Studies for Anticancer and Antimicrobial Agents
Further research includes the synthesis and molecular docking studies of new oxazole clubbed pyridyl-pyrazolines, investigated for their anticancer and antimicrobial properties. These compounds, showing promising in vitro activity, could contribute to developing new treatments for cancer and infections (Katariya et al., 2021).
Exploration of Pyrazole Derivatives
Additionally, pyrazole derivatives have been explored for their potential in creating new antimicrobial and anticancer agents. This exploration underscores the versatility of pyrazole-based compounds in drug development, offering insights into structural modifications that could enhance their therapeutic efficacy (Hafez et al., 2016).
Eigenschaften
IUPAC Name |
5-(2-chlorophenyl)-N-[3-(1-methylpyrazol-4-yl)propyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O2/c1-22-12-13(11-21-22)5-4-10-20-18(23)17-9-8-16(24-17)14-6-2-3-7-15(14)19/h2-3,6-9,11-12H,4-5,10H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYQCXKKDRVOGEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CCCNC(=O)C2=CC=C(O2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-chlorophenyl)-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-2-furamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-4-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5579343.png)

![rel-(3aS,6aS)-1-[3-(5-methyl-1H-tetrazol-1-yl)propyl]octahydropyrrolo[3,4-b]pyrrole dihydrochloride](/img/structure/B5579351.png)
![7-isopropyl-N-methyl-N-[3-(methylthio)benzyl][1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5579355.png)


![N,N-dimethyl-N'-{[(5-phenyl-2-pyrimidinyl)amino]carbonyl}-1,2-benzenedisulfonamide](/img/structure/B5579376.png)
![2-[(5-methyl-1H-benzimidazol-2-yl)thio]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5579384.png)

![N'-[5-bromo-2-(2-propyn-1-yloxy)benzylidene]-4-chlorobenzenesulfonohydrazide](/img/structure/B5579395.png)
![6-{[(4aS*,7aR*)-4-ethyl-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]carbonyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5579401.png)


![N,5-dimethyl-N-{[3-(2-thienyl)-1H-pyrazol-5-yl]methyl}pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5579440.png)